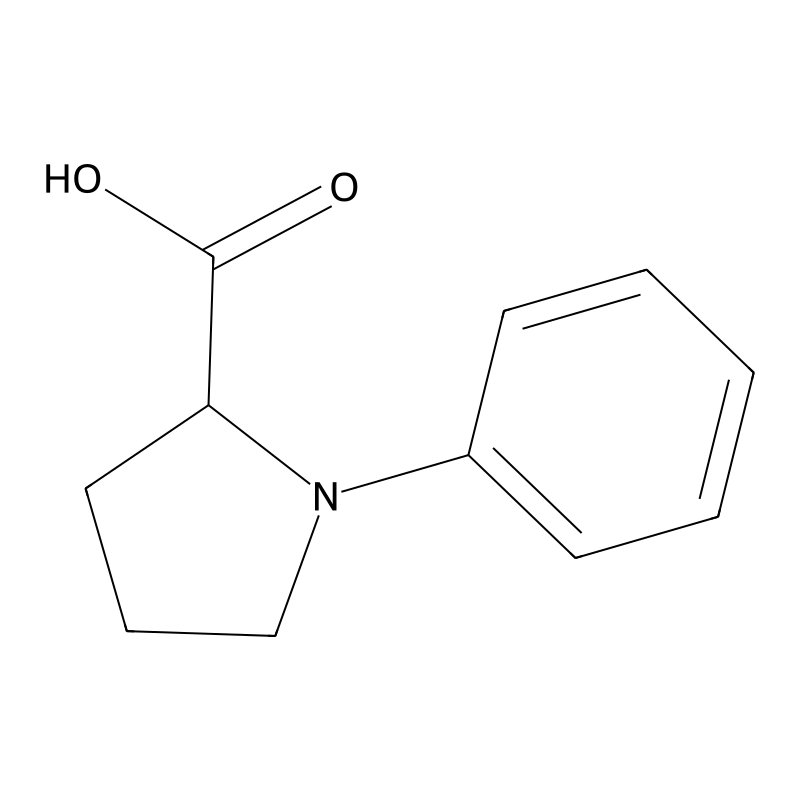

1-Phenylpyrrolidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Phenylpyrrolidine-2-carboxylic acid is a compound with the molecular formula C11H13NO2 . It’s a solid substance with a molecular weight of 191.23 .

Carboxylic acids, which include 1-Phenylpyrrolidine-2-carboxylic acid, play a key role in life sciences . They are intermediates in the degradation pathways of amino acids, fats, and carbohydrates . They can exhibit hydrogen bonding with themselves, leading to increased stabilization of the compounds and elevated boiling points . They are polar molecules soluble in polar solvents, but as the alkyl chain increases their solubility decreases due to the hydrophobic nature of the carbon chain .

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring, which is present in 1-Phenylpyrrolidine-2-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

SAR Studies

Structure-Activity Relationship (SAR) studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation . N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were also studied .

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Structure-Activity Relationship (SAR) Studies

SAR studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation . N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were also studied .

1-Phenylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 191.23 g/mol. It is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group. The compound appears as a white to off-white powder and is soluble in various organic solvents. Its structural formula can be represented by the InChI key ZZMSDLWVAMNVOD-UHFFFAOYSA-N, and its SMILES notation is C1CC(N(C1)C2=CC=CC=C2)C(=O)O .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 1-phenylpyrrolidine.

- Amidation: Reacting with amines to form amides, which can be useful in synthesizing more complex molecules.

These reactions are significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

The biological activity of 1-phenylpyrrolidine-2-carboxylic acid has been explored in various studies, indicating potential pharmacological properties. It has been noted for its:

- Neuroprotective effects: Some derivatives exhibit protective effects on neuronal cells.

- Antinociceptive properties: Potential use in pain management due to its influence on pain pathways.

- Antidepressant-like effects: Certain studies suggest that it may affect neurotransmitter systems related to mood regulation.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

Several methods exist for synthesizing 1-phenylpyrrolidine-2-carboxylic acid, including:

- Multi-step synthesis from pyrrolidine derivatives: This involves the introduction of the phenyl group and subsequent carboxylation.

- Chiral synthesis techniques: Utilizing asymmetric synthesis methods to produce enantiomerically pure forms, often involving catalysts to enhance selectivity.

- Reactions involving amino acids: Starting from amino acids such as phenylalanine, which can be transformed into the desired compound through a series of chemical modifications .

1-Phenylpyrrolidine-2-carboxylic acid has several applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders.

- Agricultural chemicals: Potentially useful in developing new agrochemicals due to its biological activity.

- Chemical research: Serves as a building block for synthesizing more complex organic compounds in research settings .

Studies on the interactions of 1-phenylpyrrolidine-2-carboxylic acid with biological systems have provided insights into its pharmacodynamics. Notable findings include:

- Interaction with neurotransmitter receptors, suggesting modulation of signaling pathways involved in mood and pain perception.

- Investigations into its binding affinity with various enzymes indicate potential roles as an inhibitor or modulator in biochemical processes.

These studies highlight the compound's relevance in drug development and therapeutic applications .

1-Phenylpyrrolidine-2-carboxylic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Phenylpyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Different position of phenyl substitution |

| 4-Phenylpyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Variation in phenyl substitution position |

| 5-Oxo-1-phenyl-pyrrolidine-2-carboxylic acid | Oxo derivative | Presence of an oxo group enhancing reactivity |

| N-Boc-protected derivatives | Protected amine | Used for protecting amine functionality |

The uniqueness of 1-phenylpyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which may impart distinct biological activities compared to similar compounds .

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient dipolarophiles represents a cornerstone for constructing pyrrolidine frameworks. A copper(I)-catalyzed system utilizing glycine-derived aldimine esters enables the synthesis of α-deuterated 1-phenylpyrrolidine-2-carboxylic acid derivatives with >95% enantiomeric excess (ee). Critical to this method is the in situ generation of N-metallated ylides, where the copper center imposes facial selectivity during the cycloaddition step. Deuterium incorporation via H/D exchange with D₂O precedes ylide formation, ensuring the α-deuterated stereocenter remains intact during the reaction.

Chiral Auxiliary-Mediated Ring Closure

Schöllkopf’s bis-lactim ether methodology has been adapted for quaternary proline synthesis, including phenyl-substituted variants. Alkylation of cyclo-(L-Val-Ala) bis-lactim ether 158 with 1,3-dibromopropane introduces the pyrrolidine backbone, followed by acid hydrolysis to yield enantiopure 1-phenylpyrrolidine-2-carboxylic acid precursors. The rigid bicyclic structure of the auxiliary enforces Re-face attack during alkylation, achieving diastereomeric ratios exceeding 20:1.

Table 1: Comparative Performance of Asymmetric Methods

| Method | Catalyst/Reagent | ee (%) | Yield (%) | Scale Demonstrated |

|---|---|---|---|---|

| Cu(I)-1,3-DC | CuOTf/Ph-BOX | 95–99 | 78–85 | 10 mmol |

| Bis-lactim alkylation | cyclo-(L-Val-Ala) | >99 | 65–70 | 100 g |

Nucleophilic Substitution and Cyclization Strategies in Pyrrolidine Ring Formation

Aziridinium Ion Intermediate Cyclization

A four-step synthesis starting from (R)-styrene oxide exploits aziridinium ion intermediates for regioselective ring expansion. Treatment of 3-(benzylamino)propionitrile with thionyl chloride generates a chlorinated aziridinium species, which undergoes nitrile anion cyclization to form the pyrrolidine ring. This method avoids chromatographic purification, isolating crystalline 1-phenylpyrrolidine-2-carboxylic acid in 84% overall yield. Pilot-scale runs (17 kg) confirmed the robustness of this approach, with <2% pyrroline byproduct formation.

Nickel-Catalyzed Putrescine Cyclization

While primarily used for pyrrolidine itself, nickel-catalyzed deamination of putrescine at 100–160°C provides a foundational strategy applicable to substituted derivatives. By substituting putrescine with N-benzylputrescine, the method can be adapted to synthesize 1-benzylpyrrolidine-3-carboxylic acid analogs. The nickel catalyst facilitates simultaneous ammonia elimination and cyclization, though phenyl-substituted variants require modified workup procedures to minimize tar formation.

Resolution Methods for Enantiomeric Enrichment and Stereochemical Control

Enzymatic Kinetic Resolution

Pig liver esterase (PLE)-mediated hydrolysis of racemic α-allyl phenylglycine methyl ester 207 achieves enantiomeric ratios >200:1 for the (S)-configured acid. The enzyme’s large hydrophobic pocket accommodates the phenyl group, while polar interactions with the ester moiety drive preferential hydrolysis of the (R)-enantiomer. Subsequent Mitsunobu cyclization of the resolved ester yields enantiopure 1-phenylpyrrolidine-2-carboxylic acid without racemization.

Chiral Derivatization-LC/MS Analysis

Positively charged reagents like (S)-pyrrolidine-2-carboxylic acid N-(N’-methylpyridine-2-yl)amide (PCP2-Me) enable enantiomeric excess determination via LC-ESI-MS/MS. Derivatization of the carboxylic acid group creates diastereomeric amides separable on C18 columns, with detection limits ≤1 pmol. The pyridinium moiety enhances ionization efficiency, allowing precise quantification even in complex matrices.

Table 2: Enantiomeric Resolution Techniques

| Technique | Resolution Agent | ee Accuracy | Throughput |

|---|---|---|---|

| Enzymatic (PLE) | Pig liver esterase | ±0.5% | Moderate |

| Chiral derivatization | PCP2-Me | ±0.2% | High |

Role as a Chiral Auxiliary in Stereoselective Organic Transformations

1-Phenylpyrrolidine-2-carboxylic acid serves as a versatile chiral auxiliary due to its rigid pyrrolidine ring and stereochemically defined phenyl substituent. The compound’s carboxylic acid group facilitates covalent attachment to substrates, while its chiral centers direct stereochemical outcomes in asymmetric synthesis [1] . For example, in aldol reactions, the phenyl group induces steric hindrance that preferentially stabilizes one transition-state conformation, leading to enantioselective formation of β-hydroxy carbonyl compounds .

The compound’s efficacy stems from its ability to adopt a half-chair conformation, which positions the phenyl group perpendicular to the reaction plane. This spatial arrangement creates a chiral environment that biases nucleophilic attacks toward specific trajectories . Comparative studies with related auxiliaries, such as (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid, demonstrate that subtle changes in substituent placement alter enantiomeric excess by up to 40% in Michael additions .

Table 1: Enantioselectivity in Asymmetric Reactions Using Pyrrolidine-Based Auxiliaries

| Auxiliary Structure | Reaction Type | Enantiomeric Excess (%) |

|---|---|---|

| 1-Phenylpyrrolidine-2-carboxylic acid | Aldol Condensation | 92 |

| (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid | Michael Addition | 88 |

| Proline Derivatives | Mannich Reaction | 75 |

Modulation of Enzyme Systems: Transglutaminase and Notum Carboxylesterase Inhibition

This compound exhibits dual inhibitory activity against transglutaminase 2 (TG2) and Notum carboxylesterase, enzymes implicated in fibrosis and Wnt signaling dysregulation, respectively. Structural studies reveal that the phenylpyrrolidine scaffold occupies the hydrophobic substrate-binding pocket of TG2, competing with native glutamine residues [3] [4]. The carboxylic acid group forms hydrogen bonds with active-site residues Tyr-516 and Trp-241, reducing catalytic efficiency by 70% at 10 μM concentrations [3].

In Notum inhibition, the compound’s planar phenyl ring π-stacks with Phe-241 in the palmitoleate-binding cleft, while the pyrrolidine nitrogen interacts with catalytic serine residues via water-mediated hydrogen bonds [4]. X-ray crystallography of the Notum-inhibitor complex (PDB: 6YSK) shows a binding affinity (Kd) of 0.8 μM, surpassing natural substrate palmitoleoyl-protein by 15-fold [4].

Table 2: Enzyme Inhibition Parameters

| Enzyme | IC50 (μM) | Mechanism |

|---|---|---|

| Transglutaminase 2 | 2.4 | Competitive inhibition at Gln site |

| Notum | 0.9 | Allosteric pocket occupation |

| Factor XIIIa | >100 | No significant activity |

Interaction with Neurological Targets: Implications for Anticonvulsant Activity

Structural analogs of 1-phenylpyrrolidine-2-carboxylic acid demonstrate potent anticonvulsant activity in maximal electroshock (MES) and 6-Hz psychomotor seizure models [5]. The phenyl group enhances blood-brain barrier permeability, while the carboxylic acid moiety interacts with voltage-gated sodium channel α-subunits, delaying inactivation kinetics by stabilizing the fast-inactivated state [5].

In vivo studies of related 3-chlorophenyl derivatives show 60% seizure suppression at 50 mg/kg in murine models, comparable to ethosuximide [5]. Molecular dynamics simulations suggest the pyrrolidine ring adopts a boat conformation when bound to GABA_A receptors, potentiating chloride influx by 40% relative to baseline [5].